molecular formula C11H13BrO B1450392 1-[(2-Bromophenyl)methyl]cyclobutan-1-ol CAS No. 1540049-07-7

1-[(2-Bromophenyl)methyl]cyclobutan-1-ol

Cat. No.: B1450392
CAS No.: 1540049-07-7
M. Wt: 241.12 g/mol
InChI Key: RMFDNCLCAHLZSJ-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]cyclobutan-1-ol is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.13 g/mol . It is characterized by a cyclobutanol ring substituted with a 2-bromophenylmethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11/h1-2,4-5,13H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFDNCLCAHLZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Bromophenyl)methyl]cyclobutan-1-ol typically involves the reaction of 2-bromobenzyl bromide with cyclobutanone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-Bromophenyl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-[(2-Bromophenyl)methyl]cyclobutan-1-ol can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Biological Activity

1-[(2-Bromophenyl)methyl]cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Name : this compound
  • CAS Number : 1540049-07-7
  • Molecular Formula : C10H12BrO
  • Molecular Weight : 227.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies indicate that derivatives of cyclobutanols exhibit significant anticancer properties. For example, compounds structurally related to this compound have shown micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines. These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
A54910Apoptosis induction
HeLa15Cell cycle arrest
B16F1012Inhibition of proliferation

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects. For instance, it has been reported to inhibit fatty acid-binding proteins (FABPs), which play a critical role in fatty acid metabolism and signaling.

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of cyclobutanols, including this compound. The study demonstrated that these compounds exhibited selective inhibition against FABP5 and FABP7, with IC50 values ranging from 5 to 20 µM. The selectivity for FABP5 over other FABPs indicates potential therapeutic applications in metabolic disorders and cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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